3-methyl-5-nitro-1H-indazole

Descripción general

Descripción

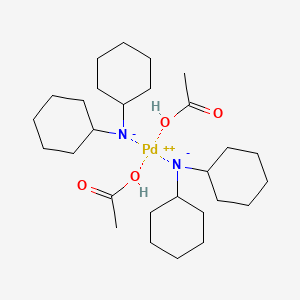

3-Methyl-5-nitro-1H-indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The nitro and methyl groups attached to the indazole core can significantly influence the compound's reactivity, physical properties, and potential applications.

Synthesis Analysis

The synthesis of indazole derivatives, including those with nitro and methyl substituents, often involves the use of 1,3-dipolar cycloaddition reactions. For instance, a new synthesis route for 1-substituted-1H-indazoles has been reported through the cycloaddition of nitrile imines to benzyne, which is completed within 5 minutes and yields N(1)-C(3) disubstituted indazoles . Although the specific synthesis of 3-methyl-5-nitro-1H-indazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the planarity of the indazole system and the orientation of substituents. For example, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, the molecule is essentially planar, and the nitro and methyl groups are connected to the fused rings . The crystal and molecular structure of biologically active nitroindazoles has been studied using X-ray diffraction and NMR spectroscopy, revealing intermolecular interactions such as halogen bonds and hydrogen bonding . These structural analyses provide insights into the potential reactivity and interactions of 3-methyl-5-nitro-1H-indazole.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including alkylation, nitration, and cycloaddition. The reactivity of the nitro group in such compounds is of particular interest. For example, the interaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents has been studied, showing the formation of a mixture of products substituted at different nitrogen atoms of the heterocycle . These findings suggest that the nitro group in 3-methyl-5-nitro-1H-indazole could also participate in similar reactions, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroindazole derivatives are influenced by their molecular structure. The presence of nitro and methyl groups can affect the compound's density, thermal stability, and detonation properties. For instance, salts of trinitromethyl-substituted triazoles, which share some structural similarities with nitroindazoles, have been found to exhibit high density and good thermal stability . The vibrational spectra, electron affinity, and molar enthalpy of vaporization of related compounds have been thoroughly researched, providing a basis for understanding the properties of 3-methyl-5-nitro-1H-indazole . These properties are crucial for evaluating the compound's potential applications in various fields, including materials science and pharmaceuticals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Organic Synthesis

Indazoles are important building blocks in organic synthesis . Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Intermediate Compound

3-Methyl-1H-indazole is used as an intermediate compound . It inhibits neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease . It has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

Safety And Hazards

Propiedades

IUPAC Name |

3-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDNJFXKELMVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459384 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-nitro-1H-indazole | |

CAS RN |

40621-84-9 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)